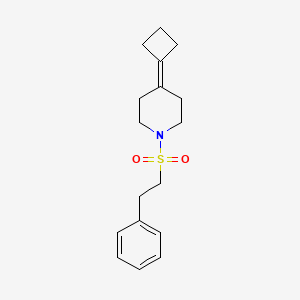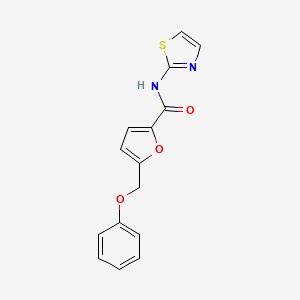![molecular formula C11H23NO3 B2980973 tert-butyl N-[3-hydroxy-2-(propan-2-yl)propyl]carbamate CAS No. 1696524-36-3](/img/structure/B2980973.png)
tert-butyl N-[3-hydroxy-2-(propan-2-yl)propyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“tert-butyl N-[3-hydroxy-2-(propan-2-yl)propyl]carbamate” is a chemical compound with the CAS Number: 1696524-36-3 . It has a molecular weight of 217.31 . The compound is a protected amine and is commonly used as an amino protecting agent in organic synthesis reactions .
Synthesis Analysis
The compound can be synthesized by reacting aminotris (hydroxymethyl) methane with N-tert-butoxycarbazide . Alternatively, tris (hydroxymethyl) amine can be reacted with tert-butyric anhydride to produce this compound .Molecular Structure Analysis
The IUPAC name of the compound is tert-butyl (2- (hydroxymethyl)-3-methylbutyl)carbamate . The InChI code for the compound is 1S/C11H23NO3/c1-8(2)9(7-13)6-12-10(14)15-11(3,4)5/h8-9,13H,6-7H2,1-5H3,(H,12,14) .Chemical Reactions Analysis
The compound is a protected amine and can be used in the preparation of isobaric mix solution for use in post-column infusion experiment during single-stage orbitrap mass spectrometric analysis .Physical And Chemical Properties Analysis
The compound is a powder with a melting point of 68-69 . and is stored at room temperature .Scientific Research Applications
Organic Synthesis
tert-butyl N-[3-hydroxy-2-(propan-2-yl)propyl]carbamate: is a valuable compound in organic synthesis. It serves as a protected form of an amine, which can be deprotected under mild conditions to yield the free amine . This is particularly useful in multi-step synthetic procedures where protecting groups are needed to mask reactive functional groups temporarily.
Medicinal Chemistry
In medicinal chemistry, this compound can be utilized as a building block for the synthesis of various pharmaceutical agents. Its structure is versatile for modifications, allowing for the creation of a wide range of derivatives with potential biological activities .
Material Science
The tert-butyl group in this compound provides steric bulk, which can be exploited in material science. For instance, it can be used to modify the surface properties of polymers or to create novel organic frameworks with specific physical characteristics .
Neuroprotective Agents
Research has indicated that similar tert-butyl carbamate compounds have shown moderate protective activity in astrocytes stimulated with amyloid-beta, which is significant in Alzheimer’s disease research . This suggests that tert-butyl N-[3-hydroxy-2-(propan-2-yl)propyl]carbamate could also be investigated for its neuroprotective properties.
Enzyme Inhibition Studies
Compounds like tert-butyl N-[3-hydroxy-2-(propan-2-yl)propyl]carbamate can act as enzyme inhibitors. They can be designed to inhibit specific enzymes involved in disease pathways, making them valuable tools for studying enzyme mechanisms and for drug development .
Chemical Education
This compound can also serve as an excellent example in chemical education, demonstrating various concepts such as carbamate formation, amine protection, and steric effects. It can be used in laboratory courses to teach students about synthetic strategies and protective group chemistry .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-[2-(hydroxymethyl)-3-methylbutyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO3/c1-8(2)9(7-13)6-12-10(14)15-11(3,4)5/h8-9,13H,6-7H2,1-5H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBKJDZORBWJUEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CNC(=O)OC(C)(C)C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1696524-36-3 |
Source


|
| Record name | tert-butyl N-[3-hydroxy-2-(propan-2-yl)propyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2980890.png)
![4-[bis(2-chloroethyl)sulfamoyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2980891.png)

![N-(2-(1H-indol-3-yl)ethyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2980896.png)


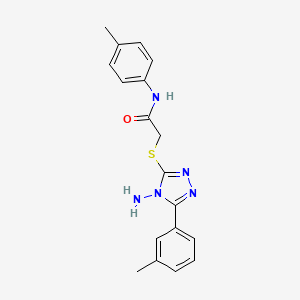
![4-{[(4-Chlorophenyl)imino]methyl}phenyl methanesulfonate](/img/structure/B2980902.png)
![(2Z)-7-[(dimethylamino)methyl]-6-hydroxy-2-(3-methoxybenzylidene)-4-methyl-1-benzofuran-3(2H)-one](/img/structure/B2980903.png)
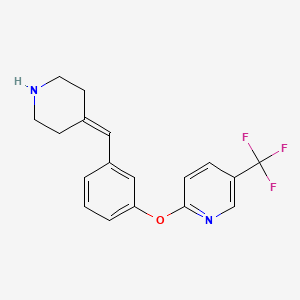
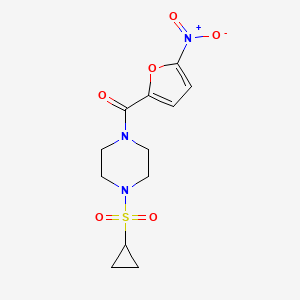
![N-[2-[3-(Trifluoromethyl)pyrazol-1-yl]ethyl]prop-2-enamide](/img/structure/B2980909.png)
